5,5'-Methylenediisophthalic acid

Catalog No.
S3333693
CAS No.
10397-52-1
M.F
C17H12O8
M. Wt
344.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5'-Methylenediisophthalic acid

CAS Number

10397-52-1

Product Name

5,5'-Methylenediisophthalic acid

IUPAC Name

5-[(3,5-dicarboxyphenyl)methyl]benzene-1,3-dicarboxylic acid

Molecular Formula

C17H12O8

Molecular Weight

344.3 g/mol

InChI

InChI=1S/C17H12O8/c18-14(19)10-2-8(3-11(6-10)15(20)21)1-9-4-12(16(22)23)7-13(5-9)17(24)25/h2-7H,1H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)

InChI Key

RAESDWWKTFZWJA-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)CC2=CC(=CC(=C2)C(=O)O)C(=O)O

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)CC2=CC(=CC(=C2)C(=O)O)C(=O)O

The exact mass of the compound 5,5'-Methylenediisophthalic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5,5'-Methylenediisophthalic acid (CAS 10397-52-1) is an aromatic dicarboxylic acid used as a specialty monomer in the synthesis of advanced polymers such as polyamides and polyimides, and as a ligand for metal-organic frameworks (MOFs). [1] Its defining structural feature is the flexible methylene (-CH2-) bridge connecting two isophthalic acid units. This bridge imparts specific, procurement-critical properties related to polymer chain mobility, which directly influences the solubility, processability, and thermal characteristics of the final material when compared to other bridged or unbridged aromatic diacids. [2]

Substituting 5,5'-Methylenediisophthalic acid with structurally similar monomers, such as 5,5'-sulfonyldiisophthalic acid (SIPA) or 5,5'-oxydiisophthalic acid (ODPA), is not a viable drop-in replacement and leads to materials with fundamentally different performance profiles. The flexible, non-polar methylene bridge allows for greater rotational freedom in the polymer backbone compared to the rigid, polar sulfone (-SO2-) or the semi-flexible ether (-O-) bridge. [1] This structural difference directly dictates polymer chain packing, which in turn governs critical procurement and processing parameters like solubility in organic solvents and the glass transition temperature (Tg). Choosing an alternative bridge chemistry will predictably alter these properties, impacting processability, thermal performance, and the suitability of the resulting polymer for its intended application. [2]

Enhanced Polymer Solubility for Simplified, Solvent-Based Processing

The incorporation of flexible methylene spacer groups into aromatic polyamide backbones is a proven strategy to enhance solubility in common aprotic polar solvents. Polyamides derived from diacids with methylene spacers are reported to be readily soluble in solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) at room temperature. [1] This contrasts with many conventional aromatic polyamides, such as those from terephthalic acid or rigid-bridged diacids, which often exhibit poor solubility and require the addition of salts like LiCl or processing at high temperatures to achieve dissolution. [2] This improved solubility is critical for manufacturing processes like film casting, fiber spinning, and coating applications.

Evidence DimensionQualitative Solubility in Organic Solvents
Target Compound DataPolymers with methylene spacers are readily soluble in NMP, DMAc, DMF, DMSO at room temperature.
Comparator Or BaselineConventional aromatic polyamides (e.g., from terephthaloyl chloride) often show poor solubility, requiring additives (LiCl) or heat.
Quantified DifferenceEnables dissolution under ambient conditions without inorganic salt additives.
ConditionsQualitative solubility testing of synthesized aromatic polyamides in various organic solvents.

Improved solubility allows for easier, more cost-effective, and versatile solution-based processing into films, fibers, and coatings without harsh additives.

Controlled Glass Transition Temperature (Tg) via Flexible Bridge Chemistry

The flexible methylene bridge in 5,5'-Methylenediisophthalic acid provides a mechanism to lower the glass transition temperature (Tg) of aromatic polyamides compared to more rigid structures, without resorting to long aliphatic chains that can compromise thermal stability. For instance, aromatic polyamides based on rigid monomers like 4,4'-sulfonyldianiline and isophthaloyl chloride exhibit high Tg values, typically in the 280-290 °C range. [1] In contrast, incorporating flexible methylene units into analogous polymer backbones has been shown to result in significantly lower Tg values, often in the range of 210–260 °C. [2] This allows for the precise tuning of the material's service temperature and processing window.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataExpected range for methylene-bridged aromatic polyamides: ~210–260 °C
Comparator Or BaselineRigid aromatic polyamide baseline (e.g., from sulfonylated monomers): ~287 °C
Quantified DifferenceA reduction of ~30–70 °C compared to a rigid aromatic backbone.
ConditionsDifferential Scanning Calorimetry (DSC) of synthesized aromatic polyamides.

This compound enables the design of high-performance polymers with a tailored, lower Tg, improving processability and toughness while maintaining a high-temperature operational envelope.

Maintains High Decomposition Temperature for Thermal Stability

While the methylene bridge effectively modifies the glass transition temperature, it does not significantly compromise the inherent thermal stability of the aromatic polyamide backbone. Aromatic polyamides incorporating flexible methylene spacer groups consistently demonstrate high thermal stability, with temperatures for 10% weight loss (T10) typically exceeding 490 °C in a nitrogen atmosphere. [1] This level of stability is comparable to that of other high-performance aromatic polyamides and is substantially higher than that of standard engineering plastics, ensuring the material's integrity during high-temperature processing and in demanding end-use environments.

Evidence DimensionThermal Decomposition Temperature (T10)
Target Compound DataTypical T10 > 490 °C (in Nitrogen)
Comparator Or BaselineGeneral threshold for high-performance aromatic polymers (>450 °C).
Quantified DifferenceMeets or exceeds the thermal stability requirements for high-performance applications.
ConditionsThermogravimetric Analysis (TGA) under a nitrogen atmosphere.

It confirms that the processing advantages gained from the flexible methylene linker do not come at the cost of the high-temperature stability required for demanding applications.

Precursor for Solvent-Processable Films and Coatings

The enhanced solubility imparted by the methylene bridge makes this monomer an excellent choice for synthesizing polyamides and polyimides intended for solution casting into thin films, protective coatings, or membranes. [1] The ability to process the polymer from common solvents like NMP or DMAc simplifies manufacturing and avoids the need for harsh conditions or additives often required for more rigid aromatic polymers.

Monomer for Tunable-Tg Matrix Resins in Composites

This compound is suitable for producing thermoplastic matrix resins where the glass transition temperature (Tg) must be controlled to match specific performance requirements. By creating polymers with a Tg lower than highly rigid alternatives but with comparable decomposition stability, it enables the formulation of tougher, more damage-tolerant composites that can be processed at more moderate temperatures. [2]

Building Block for Soluble, High-Performance Engineering Plastics

As a component in copolyamides, 5,5'-Methylenediisophthalic acid can be used to disrupt polymer chain packing, increasing solubility and improving melt processability. This allows for the development of high-performance engineering plastics that combine excellent thermal stability with the ability to be molded or extruded using conventional thermoplastic techniques. [1]

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

5,5'-Methylenedi(benzene-1,3-dicarboxylic acid)

Dates

Last modified: 08-19-2023

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